JNJ-7706621

Catalog No.
S548237
CAS No.
443797-96-4
M.F
C15H12F2N6O3S
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNJ-7706621

CAS Number

443797-96-4

Product Name

JNJ-7706621

IUPAC Name

4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide

Molecular Formula

C15H12F2N6O3S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22)

InChI Key

KDKUVYLMPJIGKA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ7706621; JNJ 7706621; JNJ-7706621

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Description

The exact mass of the compound 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide is 394.06597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known as JNJ-7706621 or SKE, has been investigated as a potential inhibitor of an enzyme called Sterile20-like Kinase 3 (MST3) [, ]. MST kinases are a family of enzymes involved in regulating cell growth and division [].

  • Inhibition of MST3

    Studies have shown that 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1H-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide can bind to MST3 and block its activity [, ]. This suggests that the compound may have potential as a therapeutic agent for diseases where abnormal MST3 activity is involved.

  • Structural Analysis

    The three-dimensional structure of MST3 bound to 4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1H-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide has been determined using X-ray crystallography [, ]. This information can be used to understand how the compound interacts with the enzyme and to design new, more potent inhibitors.

JNJ-7706621 is a synthetic compound recognized for its role as a dual inhibitor of cyclin-dependent kinases and Aurora kinases. It exhibits potent inhibitory effects on several key enzymes involved in cell cycle regulation, particularly cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 3, cyclin-dependent kinase 4, cyclin-dependent kinase 6, Aurora-A, and Aurora-B. The compound has been shown to effectively induce apoptosis in various cancer cell lines while having a lower impact on normal cells, making it a promising candidate for cancer therapeutics .

As research on this specific compound appears limited, its mechanism of action is unknown. However, similar sulfonamide-triazole hybrids are being explored for their potential antimalarial activity. The mechanism for such compounds might involve targeting specific enzymes or metabolic pathways in the malaria parasite [].

The primary mode of action of JNJ-7706621 involves the inhibition of key kinases that regulate cell cycle progression. The compound interacts with the ATP-binding sites of these kinases, leading to a blockade in their activity. This inhibition results in cell cycle arrest and subsequent apoptosis in cancer cells. The specific chemical structure facilitates these interactions through hydrogen bonding and other non-covalent interactions with amino acids critical for kinase function .

JNJ-7706621 has demonstrated significant biological activity as an anti-cancer agent. Its effectiveness is highlighted by the following characteristics:

  • Potency: The compound exhibits low nanomolar IC50 values against various kinases, indicating high potency in inhibiting their activity. For instance, it shows IC50 values of 0.004 μmol/L for cyclin-dependent kinase 2 and 0.009 μmol/L for cyclin-dependent kinase 1 .
  • Selectivity: JNJ-7706621 selectively inhibits tumor cell proliferation more effectively than normal cells, showcasing an IC50 range of 0.112 to 0.514 μmol/L in tumor cells compared to 3.67 to 5.42 μmol/L in normal cells .
  • Apoptosis Induction: The compound induces apoptosis regardless of the p53 status, making it effective across different types of cancer cells .

The synthesis of JNJ-7706621 involves multiple steps that typically include:

  • Formation of Key Intermediates: Starting materials undergo various reactions such as condensation and cyclization to form the necessary intermediates.
  • Functional Group Modifications: These intermediates are further modified through reactions like sulfonation or amide formation to achieve the final structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

JNJ-7706621 has several potential applications in cancer therapy:

  • Cancer Treatment: It is primarily investigated for its ability to treat various cancers by inhibiting cell proliferation and inducing apoptosis.
  • Combination Therapy: Studies suggest that JNJ-7706621 can enhance the efficacy of other treatments, such as radioimmunotherapy, by reversing resistance mechanisms in cancer cells .
  • Research Tool: It serves as a valuable tool in research settings to study cell cycle regulation and the role of kinases in cancer biology .

Interaction studies have shown that JNJ-7706621 can synergistically enhance the effects of other therapeutic agents. For example:

  • When combined with radioimmunotherapy agents like 177Lu-lilotomab satetraxetan, JNJ-7706621 enhances anti-tumor efficacy by promoting mitotic slippage and apoptotic cell death .
  • It has been observed that JNJ-7706621 interacts with critical amino acids within the ATP-binding sites of targeted kinases, which is essential for its inhibitory action .

Several compounds share similarities with JNJ-7706621 in terms of structure and mechanism but differ in their specificity or potency:

Compound NameTarget KinasesIC50 (μmol/L)Unique Features
GSK461364Aurora-A0.015Selective for Aurora-A; used for specific cancer types
VX-680Aurora-A/B0.010Broad-spectrum Aurora kinase inhibitor
R547Cyclin-dependent kinases0.025Focus on CDK inhibition with different selectivity

JNJ-7706621 stands out due to its dual inhibition profile against both cyclin-dependent kinases and Aurora kinases, providing a broader therapeutic potential compared to others that may target only one class of kinases .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

394.06596576 g/mol

Monoisotopic Mass

394.06596576 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

74GK72DON8

Other CAS

443797-96-4

Wikipedia

JNJ-7706621

Dates

Modify: 2023-08-15
1: Matsuhashi A, Ohno T, Kimura M, Hara A, Saio M, Nagano A, Kawai G, Saitou M, Takigami I, Yamada K, Okano Y, Shimizu K. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases. Curr Cancer Drug Targets. 2012 Jul;12(6):625-39. PubMed PMID: 22463590.
2: Pflug A, de Oliveira TM, Bossemeyer D, Engh RA. Mutants of protein kinase A that mimic the ATP-binding site of Aurora kinase. Biochem J. 2011 Nov 15;440(1):85-93. doi: 10.1042/BJ20110592. PubMed PMID: 21774789.
3: Danhier F, Ucakar B, Magotteaux N, Brewster ME, Préat V. Active and passive tumor targeting of a novel poorly soluble cyclin dependent kinase inhibitor, JNJ-7706621. Int J Pharm. 2010 Jun 15;392(1-2):20-8. doi: 10.1016/j.ijpharm.2010.03.018. Epub 2010 Mar 11. PubMed PMID: 20226846.
4: Seamon JA, Rugg CA, Emanuel S, Calcagno AM, Ambudkar SV, Middleton SA, Butler J, Borowski V, Greenberger LM. Role of the ABCG2 drug transporter in the resistance and oral bioavailability of a potent cyclin-dependent kinase/Aurora kinase inhibitor. Mol Cancer Ther. 2006 Oct;5(10):2459-67. PubMed PMID: 17041089.
5: Huang S, Connolly PJ, Lin R, Emanuel S, Middleton SA. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorg Med Chem Lett. 2006 Jul 15;16(14):3639-41. Epub 2006 May 6. PubMed PMID: 16682186.
6: Emanuel S, Rugg CA, Gruninger RH, Lin R, Fuentes-Pesquera A, Connolly PJ, Wetter SK, Hollister B, Kruger WW, Napier C, Jolliffe L, Middleton SA. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases. Cancer Res. 2005 Oct 1;65(19):9038-46. PubMed PMID: 16204078.

Explore Compound Types